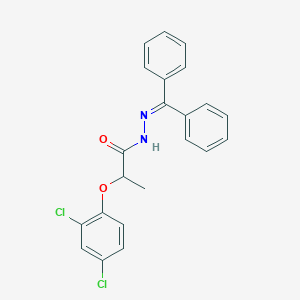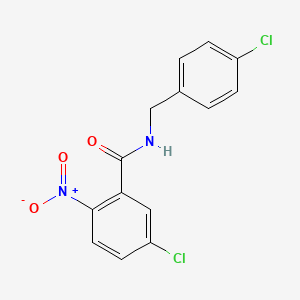
(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate
Descripción general
Descripción
(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate is a useful research compound. Its molecular formula is C29H32FNO3 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activities
Research by Deshmukh, Patil, and Shripanavar (2012) demonstrates that derivatives of nicotinic acid, including (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate, show significant insecticidal activity. These compounds were synthesized and tested against various insects like Green peach aphid, American bollworm, and Maize weevil, revealing promising results in controlling these pests [Deshmukh, Patil, & Shripanavar, 2012].
Chromatographic Analysis
Pyka and Klimczok (2007) investigated the separation effect of nicotinic acid derivatives, including (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate, using densitometry. They focused on the evaluation of the separation factors and resolution in chromatographic bands, highlighting the substance's behavior in different chromatographic conditions. This research contributes significantly to analytical chemistry, particularly in the analysis of complex mixtures [Pyka & Klimczok, 2007].
Chemical Stability Studies
Parys and Pyka (2010) conducted a study on the chemical stability of nicotinic acid and its esters, including (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate, when heated on silica gel. This research is pivotal in understanding the stability of these compounds under various conditions, which is crucial for their storage and application in different scientific fields [Parys & Pyka, 2010].
Lipophilicity Studies
Another study by Parys and Pyka (2010) investigated the influence of pH water on the lipophilicity of nicotinic acid derivatives. They determined the lipophilicity parameters of the compounds, correlating them with experimental partition coefficients. This research provides valuable insights into the physicochemical properties of these compounds, which are important for their application in drug design and other chemical processes [Parys & Pyka, 2010].
Synthesis of Aliphatic Compounds
Donnelly, Thomas, and Fielding (2004) worked on synthesizing aliphatic compounds using derivatives similar to (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate. Their work contributes to the development of new synthetic methods in organic chemistry, enhancing the synthesis of complex organic compounds [Donnelly, Thomas, & Fielding, 2004].
Propiedades
IUPAC Name |
methyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO3/c1-7-11-23-25(26(29(32)33-6)28(19(4)5)31-27(23)18(2)3)22-15-14-21(30)16-24(22)34-17-20-12-9-8-10-13-20/h7-16,18-19H,17H2,1-6H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTRYAHNNFYENI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole](/img/structure/B3037534.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037535.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)
![(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone](/img/structure/B3037539.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037540.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)


![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime](/img/structure/B3037547.png)

![7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)